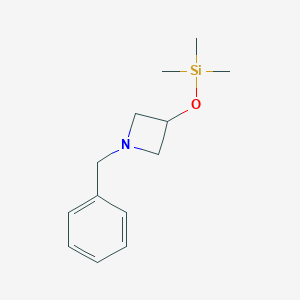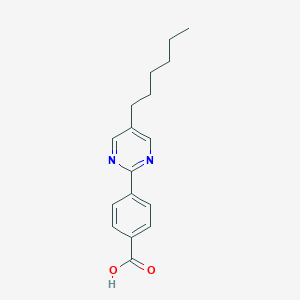
4-(5-hexyl-2-pyrimidinyl)Benzoic acid
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
4-(5-hexyl-2-pyrimidinyl)Benzoic acid (HPBA) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In
科研应用
4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been investigated for its potential use as a herbicide, as well as for its ability to enhance plant growth. In materials science, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in biological systems. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The specific mechanisms of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in other applications, such as herbicides and plant growth enhancers, are still being investigated.
生化和生理效应
The biochemical and physiological effects of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid are dependent on its specific application. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to induce apoptosis in cancer cells, while leaving normal cells unaffected. In the case of its herbicidal activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of certain plant species by interfering with their metabolic processes. In the case of its plant growth enhancing activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to stimulate the growth of certain plant species by enhancing their nutrient uptake and metabolism.
实验室实验的优点和局限性
One advantage of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of applications across different fields. However, one limitation of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic in some cell lines. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific applications.
未来方向
There are many potential future directions for research on 4-(5-hexyl-2-pyrimidinyl)Benzoic acid. In the pharmaceutical industry, further studies could be conducted to investigate its potential as an anti-inflammatory agent and anti-cancer agent, as well as its potential use in other therapeutic applications. In agriculture, further studies could be conducted to optimize its use as a herbicide and plant growth enhancer, as well as to investigate its potential as a biopesticide. In materials science, further studies could be conducted to investigate its potential use in the development of new materials with unique properties, such as self-healing polymers. Overall, the unique properties and potential applications of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid make it a promising area of research for many different fields.
合成方法
The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves the reaction of 5-hexyl-2-pyrimidinylamine with 4-chlorobenzoic acid in the presence of a base catalyst. This reaction results in the formation of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid, which can be purified through recrystallization or column chromatography. The purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
性质
CAS 编号 |
106808-97-3 |
|---|---|
产品名称 |
4-(5-hexyl-2-pyrimidinyl)Benzoic acid |
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
4-(5-hexylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
InChI 键 |
UVIOLYDGOCKINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
规范 SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
同义词 |
4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



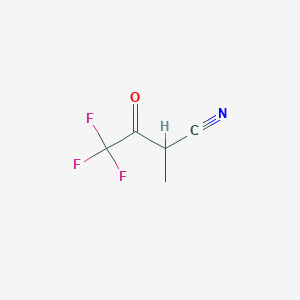
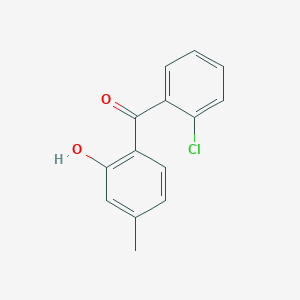
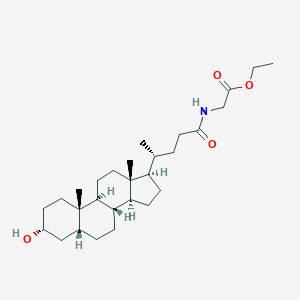
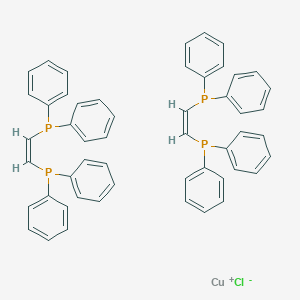
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
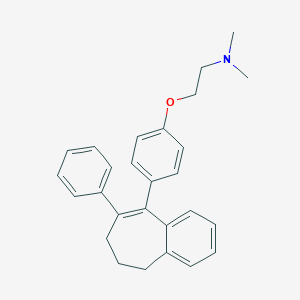
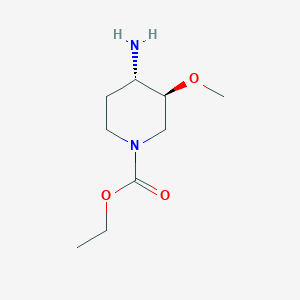
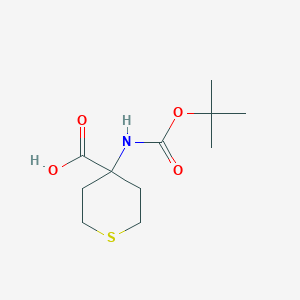
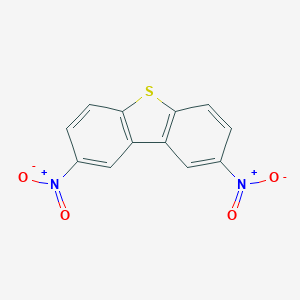
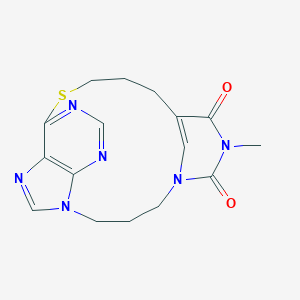
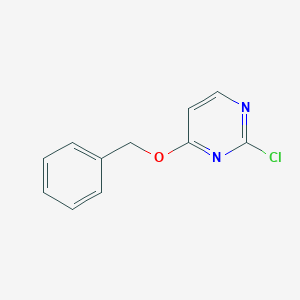
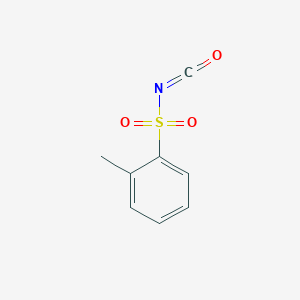
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
